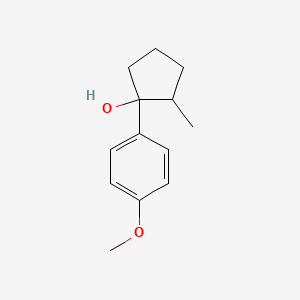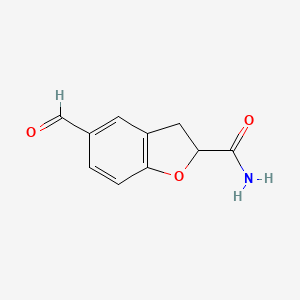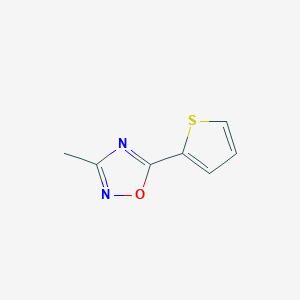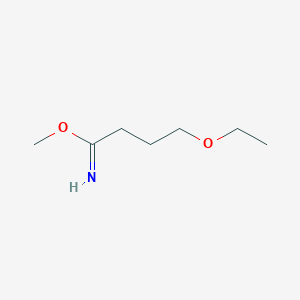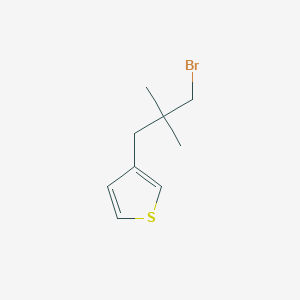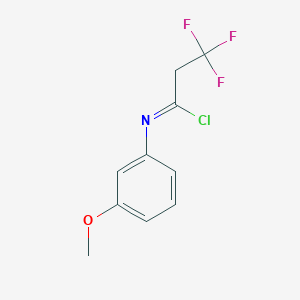
2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride is an organic compound with the molecular formula C10H9ClF3NO. It is characterized by the presence of trifluoromethyl, methoxyphenyl, and carbonimidoyl chloride functional groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride typically involves the reaction of 3-methoxyaniline with trifluoroacetic anhydride to form an intermediate, which is then treated with phosgene to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonimidoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted products.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are often used.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted urea derivative.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the carbonimidoyl chloride, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride is unique due to the presence of both trifluoromethyl and carbonimidoyl chloride groups, which confer distinct reactivity and properties compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C10H9ClF3NO |
|---|---|
Poids moléculaire |
251.63 g/mol |
Nom IUPAC |
3,3,3-trifluoro-N-(3-methoxyphenyl)propanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3NO/c1-16-8-4-2-3-7(5-8)15-9(11)6-10(12,13)14/h2-5H,6H2,1H3 |
Clé InChI |
PHIAODMDLFBDDU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N=C(CC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13224097.png)
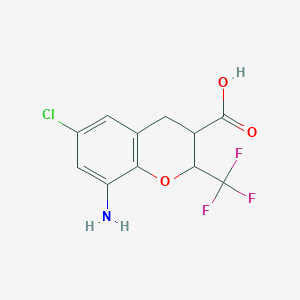

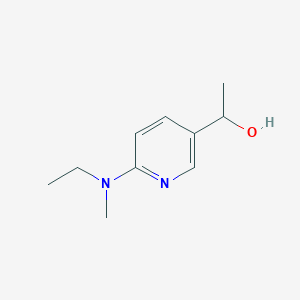
![3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B13224109.png)
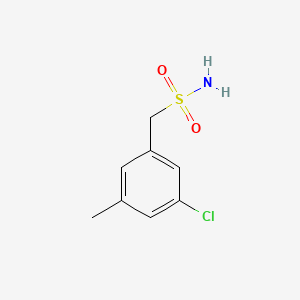
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13224118.png)
